Isocarbamide
Overview
Description
Isocarbamid is an imidazolidinone.
Scientific Research Applications
Insecticide Development
- Isocarbamide has been instrumental in the development of a new class of insecticides. Researchers discovered novel modes of action involving the γ-aminobutyric acid (GABA) receptor and the ryanodine receptor (RyR) in insects. These findings have led to the creation of insecticides with selective toxicity and safety due to their unique action on insects compared to mammals. The development of insecticides such as flubendiamide, chlorantraniliprole, and cyantraniliprole, which act on the RyR in insects, represents significant progress in the field. Isoxazoline and meta-diamide insecticides, targeting the GABA-R, have shown potential for pest management and crop protection, particularly in flea and tick control in domestic animals (Casida, 2015).
Antituberculosis Activity
- This compound derivatives have been studied for their antimycobacterial activities. For instance, Isoxyl (a thiourea derivative of this compound) demonstrated potent activity against Mycobacterium tuberculosis, including various drug-resistant strains. This compound specifically inhibits mycolic acid synthesis, a key component of the M. tuberculosis cell wall. The research into this compound derivatives highlights their potential in developing treatments against tuberculosis, especially in the context of increasing drug resistance (Phetsuksiri et al., 1999).
Pharmacodynamic Applications
- Carbamide/thiocarbamide analogs, related to this compound, show a wide range of pharmacodynamic applications. These compounds, due to their physicochemical and structural features, are used extensively in medicinal chemistry. Notably, they are effective as protein kinase inhibitors, which are crucial in the treatment of various disorders including cancer, bacterial infections, and neurological dysfunctions. The ability of these compounds to inhibit uncontrolled cell growth and fungus growth underscores their therapeutic potential in addressing aging-related health issues and nosocomial infections (Asghar et al., 2022).
Chemical Stability and Transformation
- Studies on the stability and transformation of this compound and its derivatives in various environments, such as different soil conditions, have provided insights into their behavior and potential environmental impact. These studies are crucial for understanding how these compounds interact with the environment, particularly in agricultural applications where they might be used as fertilizers or pesticides (Cheng-jian, 2006).
Corrosion Inhibition
- Thiocarbamides, a class of compounds related to this compound, have been found effective in inhibiting corrosion, particularly in steel. This property is significant for industrial applications where corrosion resistance is essential. The study of these compounds contributes to the development of more effective corrosion inhibitors (Stoyanova et al., 1997).
Future Directions
While specific future directions for Isocarbamide are not mentioned in the sources I have, it’s worth noting that carbohydrate-containing drugs like this compound have potential development directions including pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .
Mechanism of Action
Target of Action
Isocarbamid primarily targets Monoamine Oxidases (MAO) in the nervous system . These enzymes are involved in the metabolism of several neurotransmitters such as serotonin, epinephrine, norepinephrine, and dopamine .
Mode of Action
Isocarbamid works by irreversibly blocking the action of Monoamine Oxidases (MAO) . This inhibition leads to an increase in the levels of serotonin, dopamine, norepinephrine, and other monoamine neurotransmitters in the brain .
Biochemical Pathways
The primary biochemical pathway affected by Isocarbamid is the metabolism of monoamine neurotransmitters . By inhibiting MAO, Isocarbamid prevents the breakdown of these neurotransmitters, leading to their increased levels in the brain .
Result of Action
The result of Isocarbamid’s action is an increase in the levels of monoamine neurotransmitters in the brain . This can lead to changes in mood and behavior, which is why Isocarbamid is used as an antidepressant .
Action Environment
The action of Isocarbamid can be influenced by various environmental factors. For instance, its solubility in water is low, but it can dissolve in alcohol, ether, ketones, and acidic solvents . It also has good stability against oxygen, light, and heat . These properties can affect how Isocarbamid is administered and how it behaves in the body.
Biochemical Analysis
Biochemical Properties
Isocarbamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . For instance, this compound interacts with enzymes such as acetylcholinesterase, leading to the inhibition of its activity. This interaction is crucial as it affects the breakdown of acetylcholine, a neurotransmitter, thereby influencing nerve signal transmission .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce oxidative stress in cells, leading to changes in gene expression related to stress response . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, affecting neurotransmission. Furthermore, this compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby influencing cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause persistent oxidative stress in cells, which can result in chronic cellular damage and altered cellular functions . In vitro studies have shown that this compound’s effects on cellular metabolism and gene expression can persist even after the compound has degraded .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to cause mild oxidative stress and minimal changes in cellular function . At higher doses, this compound can induce significant oxidative stress, leading to cellular damage and apoptosis . Toxic effects such as neurotoxicity and hepatotoxicity have been reported at high doses, indicating a threshold beyond which this compound becomes harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It inhibits enzymes such as acetylcholinesterase and other key metabolic enzymes, affecting the overall metabolic flux and metabolite levels within cells . The inhibition of these enzymes disrupts normal metabolic processes, leading to altered energy production and cellular homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments . The localization of this compound within these compartments is essential for its inhibitory effects on metabolic enzymes and its role in inducing oxidative stress .
Properties
IUPAC Name |
N-(2-methylpropyl)-2-oxoimidazolidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-6(2)5-10-8(13)11-4-3-9-7(11)12/h6H,3-5H2,1-2H3,(H,9,12)(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYAVOHNDJTVPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)N1CCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184967 | |
Record name | N-Isobutyl-2-oxo-1-imidazolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30979-48-7 | |
Record name | Isocarbamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30979-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocarbamid [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030979487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isobutyl-2-oxo-1-imidazolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-isobutyl-2-oxoimidazolidine-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.813 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOCARBAMID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSJ5KEN6J3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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